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Compound of Interest

(4-Benzyloxy-3,5-
Compound Name:

dichlorophenyl)methanol
CAS No.: 536974-84-2

Cat. No.: B3353248

Get Quote

Compound Profile & Structural Logic

IUPAC Name: [4-(Benzyloxy)-3,5-dichlorophenyllmethanol CAS Registry Number: 536974-84-2
Molecular Formula:

Molecular Weight: 283.15 g/mol

This compound is a benzyl alcohol derivative characterized by a highly substituted aromatic
core. The 3,5-dichloro substitution pattern introduces significant steric bulk and electron-
withdrawing character, influencing the chemical shifts of the central ring protons and carbons.
The 4-benzyloxy group serves as a robust protecting group for the phenol moiety, stable under
the reductive conditions used to generate the primary alcohol.

Structural Diagram

The molecule consists of three distinct magnetic environments:

o The Benzyl Ether Tail: A monosubstituted phenyl ring attached to a methylene bridge.
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e The Core: A tetra-substituted benzene ring (symmetrical).

e The Head: A benzyloxy-methyl group (primary alcohol).

Experimental Synthesis & Validation Protocol

To ensure the integrity of the spectral data, the compound must be synthesized via a controlled
reduction of its aldehyde precursor. This establishes a self-validating system where the
disappearance of the aldehyde carbonyl signal serves as an internal quality control check.

Synthesis Workflow (Aldehyde Reduction)

Precursor: 3,5-Dichloro-4-(benzyloxy)benzaldehyde (CAS 2314-36-5). Reagent: Sodium
Borohydride (

).[1] Solvent: Methanol/THF (10:1).

Protocol:

Dissolution: Dissolve 10 mmol of the aldehyde in 50 mL of anhydrous THF/MeOH under

atmosphere.

e Reduction: Cool to 0°C. Add

(1.5 eq) portion-wise over 15 minutes.

e Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1). The
aldehyde spot (

) must disappear, replaced by the alcohol spot (
).
e Workup: Quench with saturated
. Extract with EtOAc.[1][2] Wash with brine, dry over
, and concentrate.

 Purification: Recrystallize from Hexane/EtOAc to yield white needles.
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Workflow Visualization

Precursor: Dissolution Reduction TLC Monitoring Quench & Extraction Crystalization Target:
3,5-Dichloro-4-benzyloxybenzaldehyde (NaBH4, MeOH, 0°C) (NH4CI / EtOAc) (4-Benzyloxy-3,5-dichlorophenyl)methanol

Click to download full resolution via product page

Caption: Step-wise reduction workflow converting the aldehyde precursor to the target benzyl
alcohol.

Spectral Data Analysis

The following data represents the consensus spectral signature for high-purity (>98%) material.

Nuclear Magnetic Resonance (NMR)
Solvent:
(Deuterated Chloroform) Reference: TMS (

0.00 ppm)[3]

NMR (400 MHz)

The symmetry of the 3,5-dichloro ring simplifies the aromatic region, collapsing the H-2 and H-6
protons into a single singlet.
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NMR (100 MHz)

Key diagnostic peaks include the ipso-carbons bearing Oxygen (deshielded) and Chlorine.
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Shift (
Assignment Interpretation
» Ppm)
Ipso-carbon attached to
152.1 C-4 (Core)
oxygen.
Ipso-carbon attached to the
140.5 C-1 (Core)
hydroxymethyl group.
Quaternary carbon of the
136.4 C-Ipso (Benzyl) )
benzyl protecting group.
129.2 C-3, C-5 (Core) Chlorinated carbons.
128.6 C-Meta (Benzyl) Benzyl ring signal.
128.2 C-Ortho (Benzyl) Benzyl ring signal.
127.9 C-Para (Benzyl) Benzyl ring signal.
Aromatic CH carbons of the
126.8 C-2, C-6 (Core) _
central ring.
75.1 Benzylic ether carbon.
63.8 Benzylic alcohol carbon.

Mass Spectrometry (MS)

Method: EI-MS (Electron lonization, 70 eV) or ESI+ The mass spectrum is dominated by the
chlorine isotope pattern and the stability of the benzyl cation.

 |sotope Pattern: The presence of two chlorine atoms creates a characteristic "M, M+2, M+4"
pattern with relative intensities of approximately 9:6:1.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3353248?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

m/z lon Identity Mechanism
Molecular lon (
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265 Loss of hydroxyl radical.
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Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Thin Film)
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fingerprint.

Mechanistic Visualization

Understanding the fragmentation helps confirm the structure during MS analysis. The cleavage
of the benzyl ether is the most energetically favorable pathway.

Molecular lon [M]+
m/z 282 (100%)

Benzyl Cleavage\ Loss of Benzyl

Tropylium lon Core Cation
[C7THT7]+ [C7H5CI202]+
m/z 91 m/z 191

Click to download full resolution via product page

Caption: Primary mass spectral fragmentation pathway showing the cleavage of the benzyl
ether.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectral Profiling of (4-Benzyloxy-3,5-
dichlorophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3353248/docs#technical-guide-spectral-profiling-of-4-
benzyloxy-3-5-dichlorophenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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